molecular formula C15H16FN3S B5831064 1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea

1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea

Cat. No.: B5831064
M. Wt: 289.4 g/mol
InChI Key: WSMBASXDPVGESL-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is a sulfur-containing functional group, and is characterized by the presence of both dimethylamino and fluorophenyl substituents. The combination of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea typically involves the reaction of 4-(dimethylamino)aniline with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically employs automated systems to control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. Conditions vary depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The dimethylamino and fluorophenyl groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]-3-(phenyl)thiourea
  • 1-[4-(Dimethylamino)phenyl]-3-(4-nitrophenyl)thiourea
  • 1-[4-(Dimethylamino)phenyl]-3-(4-methoxyphenyl)thiourea

Uniqueness

1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3S/c1-19(2)12-9-7-11(8-10-12)17-15(20)18-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBASXDPVGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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